L-Idose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(313C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i5+1 |

InChI Key |

GZCGUPFRVQAUEE-SMXRVYQBSA-N |

Isomeric SMILES |

C([C@@H]([C@H]([13C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Idose-13C-1: A Technical Guide for Researchers and Drug Development Professionals

Introduction

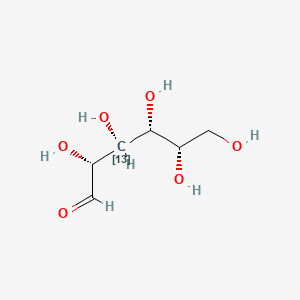

L-Idose-13C-1 is a stable isotope-labeled form of the rare monosaccharide L-idose. Specifically, the carbon atom at the first position (C1) is replaced with a carbon-13 (¹³C) isotope. This isotopic labeling makes this compound a powerful tool in various scientific disciplines, particularly in metabolic research and drug development. Unlike its ubiquitous enantiomer, D-glucose, L-idose is not commonly found in nature. However, its structural similarity to D-glucose and other biologically relevant sugars allows it to interact with certain enzymatic pathways, making it a valuable tracer for studying carbohydrate metabolism and the pharmacokinetics of sugar-based therapeutics. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, and key applications for researchers and professionals in the field of drug development.

Chemical Structure

L-Idose is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at one end. The "-13C-1" designation indicates that the carbon atom of the aldehyde group is a ¹³C isotope. In aqueous solution, monosaccharides like L-idose exist in equilibrium between their open-chain (acyclic) form and cyclic hemiacetal forms. The most stable cyclic forms are the six-membered pyranose rings (L-idopyranose) and the five-membered furanose rings (L-idofuranose). Each of these cyclic forms can exist as one of two anomers, designated as alpha (α) or beta (β), depending on the orientation of the hydroxyl group at the anomeric carbon (C1).

Fischer and Haworth Projections

The stereochemistry of L-idose can be represented using Fischer and Haworth projections. The Fischer projection depicts the open-chain form, while the Haworth projection illustrates the cyclic forms.

Caption: Fischer projection of this compound and Haworth projections of its cyclic forms.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₅¹³CH₁₂O₆ |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-[1-¹³C]hexanal |

| CAS Number | Not available |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in water |

| ¹³C NMR Chemical Shift (Anomeric Carbon, C1) | α-anomer: ~92.8 ppmβ-anomer: ~96.5 ppm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that often starts from a more readily available sugar, such as D-glucose. A common strategy involves the stereochemical inversion of one or more chiral centers. One established method utilizes 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as the starting material.[1]

Protocol Outline:

-

Protection of D-Glucose: D-glucose is first protected by reacting it with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects the hydroxyl groups at C1, C2, C5, and C6.

-

Oxidation at C3: The unprotected hydroxyl group at C3 is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Stereoselective Reduction: The ketone at C3 is then stereoselectively reduced to a hydroxyl group with the opposite configuration to that in D-glucose. This can be achieved using a reducing agent like sodium borohydride. This step is crucial for the inversion of stereochemistry.

-

Deprotection and Isotope Introduction: The protecting groups are removed. The introduction of the ¹³C label at the C1 position can be achieved through various methods, including enzymatic synthesis or chemical methods involving ¹³C-labeled cyanide.

-

Purification: The final product, this compound, is purified using techniques such as column chromatography.

Caption: A simplified workflow for the synthesis of this compound from D-Glucose.

Signaling Pathways and Biological Activity

The Aldose Reductase Pathway

A key area of interest for L-idose and its labeled counterpart is its interaction with the enzyme aldose reductase. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is a metabolic pathway that converts glucose to sorbitol. Under normal physiological conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic conditions, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased.

L-idose has been shown to be an excellent substrate for aldose reductase.[2] The accumulation of sorbitol, the product of the aldose reductase reaction, can lead to osmotic stress and cellular damage, which is implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. By using this compound, researchers can trace the activity of aldose reductase and the flux through the polyol pathway in various experimental models.

Caption: The role of this compound in the aldose reductase pathway.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several stages of drug development:

-

Metabolic Tracer Studies: As a stable isotope-labeled compound, this compound can be used to trace the metabolic fate of L-idose or L-idose-containing drug candidates in vitro and in vivo. This is particularly useful for understanding the pharmacokinetics and metabolism of novel carbohydrate-based drugs.

-

Target Engagement and Enzyme Kinetics: this compound is an ideal substrate for studying the kinetics of aldose reductase and for screening potential inhibitors of this enzyme. By monitoring the conversion of this compound to its product, researchers can accurately assess the efficacy of drug candidates targeting the polyol pathway.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The use of this compound in preclinical and clinical studies can provide crucial data for the development of robust PK/PD models. This helps in understanding the relationship between drug exposure and its pharmacological effect, which is essential for dose selection and optimization.

-

Diagnostic Applications: While still in the research phase, the potential exists for using ¹³C-labeled sugars like this compound in non-invasive diagnostic tests to assess metabolic pathway activity in various diseases.

References

Synthesis and Purity of L-Idose-13C-1 for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of L-Idose-13C-1, a critical isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and as an internal standard in quantitative NMR and mass spectrometry studies.[1][2] This document details the most common synthetic pathway, purification methodologies, and analytical techniques to ensure high purity of the final product.

Introduction

L-Idose is a rare hexose sugar, an epimer of D-glucose at the C-5 position. While not abundant in nature, its derivatives are components of important biological molecules like dermatan sulfate and heparan sulfate. The availability of isotopically labeled L-Idose, particularly at the C-1 position (this compound), is crucial for researchers to trace its metabolic fate and for use as a precise internal standard in analytical methodologies. This guide outlines a robust laboratory-scale synthesis of this compound, starting from commercially available D-[1-13C]glucose.

Synthetic Pathway

The most established and economically viable route for the synthesis of this compound commences with D-[1-13C]glucose. The overall synthetic workflow involves three key transformations:

-

Hydrogenation: Reduction of D-[1-13C]glucose to D-[1-13C]sorbitol.

-

Oxidation: Regioselective oxidation of D-[1-13C]sorbitol to L-[6-13C]sorbose. Note the change in numbering due to the conversion to a ketose.

-

Epimerization: Base-catalyzed epimerization of L-[6-13C]sorbose to a mixture of L-[6-13C]sorbose, L-[6-13C]idose, and L-[6-13C]gulose.

The final step involves the purification of the desired this compound from the reaction mixture.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of D-[1-13C]Glucose to D-[1-13C]Sorbitol

This procedure outlines the reduction of the aldehyde group of D-[1-13C]glucose to a primary alcohol, yielding D-[1-13C]sorbitol.

Methodology:

-

Reaction Setup: In a high-pressure reactor, dissolve D-[1-13C]glucose (1.0 eq) in deionized water to create a 10-40% aqueous solution.

-

Catalyst Addition: Add a Raney nickel or ruthenium-based catalyst (e.g., Ru/C, 1-5 mol%) to the solution.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 3-5 MPa.

-

Reaction Conditions: Heat the mixture to 100-150°C and stir vigorously for 2-4 hours.

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. The resulting aqueous solution of D-[1-13C]sorbitol can be used directly in the next step or concentrated under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | D-[1-13C]glucose | Commercially Available |

| Catalyst | Raney Nickel or Ru/C | |

| Solvent | Water | |

| Temperature | 100-150 °C | |

| Pressure | 3-5 MPa H₂ | |

| Reaction Time | 2-4 hours | |

| Expected Yield | >95% | |

| Purity | High (minor epimerization to mannitol may occur) |

Step 2: Oxidation of D-[1-13C]Sorbitol to L-[6-13C]Sorbose

This step involves the regioselective oxidation of the C-5 hydroxyl group of D-[1-13C]sorbitol to a ketone, yielding L-[6-13C]sorbose. While chemical methods exist, microbial oxidation using Gluconobacter oxydans is highly efficient and specific.

Methodology:

-

Inoculum Preparation: Cultivate a starter culture of Gluconobacter oxydans in a suitable medium.

-

Fermentation: Add the aqueous solution of D-[1-13C]sorbitol to the fermentation medium to a final concentration of 10-20% (w/v).

-

Incubation: Maintain the fermentation at 30-35°C with vigorous aeration and agitation for 24-48 hours.

-

Monitoring: Monitor the conversion of sorbitol to sorbose using techniques like HPLC.

-

Work-up: Once the reaction is complete, remove the bacterial cells by centrifugation or filtration. The supernatant containing L-[6-13C]sorbose can be further purified or used directly.

| Parameter | Value | Reference |

| Starting Material | D-[1-13C]Sorbitol | |

| Biocatalyst | Gluconobacter oxydans | |

| Temperature | 30-35 °C | |

| Reaction Time | 24-48 hours | |

| Expected Yield | >90% | |

| Purity | High (minimal byproducts) |

Step 3: Epimerization of L-[6-13C]Sorbose

This is a crucial step where the stereochemistry at C-4 and C-5 of L-sorbose is altered under basic conditions to produce a mixture containing L-idose and L-gulose.

Methodology:

-

Reaction Setup: Prepare a 1.0 N aqueous solution of a base, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).

-

Epimerization: Add the L-[6-13C]sorbose solution to the basic solution.

-

Reaction Conditions: Heat the mixture to 40-60°C and stir for 2-6 hours. The reaction progress can be monitored by HPLC to achieve the desired equilibrium.

-

Neutralization: Cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid or sulfuric acid).

-

Desalting: The resulting solution will contain a mixture of L-[6-13C]sorbose, L-[6-13C]idose, L-[6-13C]gulose, and salts. Desalting can be performed using ion-exchange chromatography.

| Parameter | Value | Reference |

| Starting Material | L-[6-13C]Sorbose | |

| Reagent | 1.0 N NaOH or Ca(OH)₂ | |

| Temperature | 40-60 °C | |

| Reaction Time | 2-6 hours | |

| Product Ratio | Variable (mixture of L-sorbose, L-idose, L-gulose) |

Purification of this compound

The separation of L-idose from the epimerization mixture containing structurally similar isomers (L-sorbose and L-gulose) is the most challenging step. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity.

Caption: Purification workflow for this compound.

Preparative HPLC Protocol

Methodology:

-

Column: A column packed with a cation-exchange resin in the calcium form (e.g., Aminex HPX-87C) is effective for separating sugar isomers.

-

Mobile Phase: Deionized water is typically used as the mobile phase.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is recommended for good resolution.

-

Temperature: The column should be maintained at an elevated temperature, typically 80-85°C, to improve peak shape and resolution.

-

Detection: A refractive index (RI) detector is used to monitor the elution of the non-UV active sugars.

-

Fraction Collection: Fractions corresponding to the L-idose peak are collected.

-

Post-Purification: The collected fractions are pooled and lyophilized to obtain the pure this compound as a white solid.

| Parameter | Value |

| Column | Cation-exchange (Ca²⁺ form) |

| Mobile Phase | Deionized Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 80 - 85 °C |

| Detector | Refractive Index (RI) |

| Expected Purity | >98% |

Purity and Characterization

The purity and identity of the final this compound product must be confirmed using various analytical techniques.

Analytical HPLC

The purity of the final product should be assessed using an analytical HPLC system with similar conditions to the preparative method but on an analytical scale column. The chromatogram should show a single major peak corresponding to L-idose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of L-idose and verifying the position of the 13C label. The sample is typically dissolved in deuterium oxide (D₂O).

Expected ¹H and ¹³C NMR Data for L-Idose (in D₂O): (Note: Chemical shifts are approximate and can vary based on experimental conditions. The data below is a composite based on typical values for hexoses and requires experimental verification for this compound.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~5.2 (α), ~4.6 (β) | ~93 (¹³C-labeled) |

| C-2 | ~3.5 - 3.8 | ~70 - 75 |

| C-3 | ~3.5 - 3.8 | ~70 - 75 |

| C-4 | ~3.5 - 3.8 | ~70 - 75 |

| C-5 | ~3.8 - 4.0 | ~70 - 75 |

| C-6 | ~3.6 - 3.9 | ~61 |

The presence of a strong signal in the ¹³C NMR spectrum around 93 ppm and the corresponding splitting pattern in the ¹H NMR spectrum will confirm the successful incorporation of the ¹³C label at the C-1 position.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M+Na]⁺ | 204.06 (for C₅¹³CH₁₂O₆Na) |

| [M+H]⁺ | 182.07 (for C₅¹³CH₁₂O₆H) |

| [M-H]⁻ | 180.05 (for C₅¹³CH₁₁O₆) |

The fragmentation pattern in MS/MS will be characteristic of a hexose and can be used to distinguish it from other isomers. Common fragmentation pathways involve the loss of water molecules and cross-ring cleavages.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and rigorous purification to achieve the high purity required for research applications. The synthetic route starting from D-[1-13C]glucose is well-established, with the key challenges lying in the controlled epimerization of L-sorbose and the subsequent chromatographic separation of the resulting isomers. The detailed protocols and analytical data provided in this guide offer a comprehensive resource for researchers and scientists in the fields of drug development and metabolic research, enabling the reliable production and characterization of this valuable isotopically labeled compound.

References

A Technical Deep Dive: Unraveling the Nuances of L-Idose-13C-1 and its Unlabeled Counterpart

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, the use of stable isotope-labeled compounds is a cornerstone for elucidating complex biological pathways and quantifying metabolic flux. This technical guide provides an in-depth comparison of L-Idose-13C-1 and its non-labeled form, L-Idose. We will explore their core properties, delve into experimental methodologies for their use, and visualize their role in relevant biological pathways.

Core Properties: A Comparative Analysis

The primary distinction between this compound and L-Idose lies in the isotopic composition of the anomeric carbon atom. In this compound, the naturally abundant carbon-12 at the C1 position is replaced with a stable, heavier carbon-13 isotope. This subtle yet significant alteration imparts unique characteristics that are invaluable for tracer studies in metabolic research.

Physicochemical Properties

While the macroscopic physical properties of L-Idose and this compound are largely identical, their molecular weights differ due to the presence of the heavier carbon isotope in the labeled compound.

| Property | L-Idose | This compound |

| Chemical Formula | C₆H₁₂O₆ | ¹³CC₅H₁₂O₆ |

| Molecular Weight | 180.16 g/mol [1][2] | 181.15 g/mol [3] |

| Appearance | White solid[4] | Not explicitly stated, but expected to be a white solid |

| Melting Point | 132 °C[4] | Not explicitly stated, but expected to be very similar to L-Idose |

| Density | 1.581 g/cm³ | Not explicitly stated, but expected to be very similar to L-Idose |

| Boiling Point | 527.10 °C | Not explicitly stated, but expected to be very similar to L-Idose |

Spectroscopic Properties

The isotopic label in this compound gives rise to distinct spectroscopic signatures, which are fundamental to its application in analytical and metabolic studies.

| Spectroscopic Technique | L-Idose | This compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Standard ¹H and ¹³C NMR spectra. | The ¹³C-labeled C1 carbon exhibits a significantly enhanced NMR signal. The chemical shift of the anomeric carbon provides information about the α and β forms of the sugar. For the α-anomer of this compound, the C1 carbon resonates at approximately 92.8 ppm, while the β-anomer shows a downfield shift to 96.5 ppm. |

| Mass Spectrometry (MS) | Exhibits a characteristic fragmentation pattern with a molecular ion peak corresponding to its molecular weight. | The molecular ion peak is shifted by +1 m/z unit compared to unlabeled L-Idose. Electrospray ionization often forms adducts, such as [M+Na]⁺ at m/z 204 and [M+K]⁺ at m/z 220. Chemical ionization can produce a prominent protonated molecular ion at m/z 182 ([M+H]⁺). |

Experimental Protocols

The utilization of this compound in research necessitates specific experimental designs to leverage its isotopic label. Below are detailed methodologies for key experiments.

Metabolic Labeling Studies with this compound

This protocol outlines a general workflow for tracing the metabolic fate of this compound in a cell culture system.

Objective: To track the incorporation of the ¹³C label from this compound into downstream metabolites.

Materials:

-

Cells of interest

-

Cell culture medium deficient in the corresponding unlabeled sugar

-

This compound

-

Phosphate-buffered saline (PBS)

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Medium Exchange: Aspirate the standard medium, wash the cells with PBS, and replace it with a medium containing this compound at a known concentration.

-

Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled sugar.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the samples using LC-MS or GC-MS to identify and quantify the ¹³C-labeled metabolites. The mass shift of +1 (or more, depending on the number of incorporated labeled carbons) will distinguish the labeled from the unlabeled metabolites.

-

Workflow Diagram:

Caption: Workflow for a typical metabolic labeling experiment.

Aldose Reductase Activity Assay

L-Idose is a known substrate for aldose reductase, an enzyme implicated in diabetic complications. This assay can be used to measure the activity of this enzyme.

Objective: To determine the kinetic parameters of aldose reductase using L-Idose as a substrate.

Materials:

-

Purified aldose reductase enzyme

-

L-Idose (or this compound)

-

NADPH (cofactor)

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme.

-

Initiate Reaction: Start the reaction by adding a known concentration of L-Idose to the cuvette.

-

Monitor NADPH Oxidation: Measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

-

Calculate Enzyme Activity: The rate of NADPH oxidation is directly proportional to the activity of aldose reductase. The initial velocity of the reaction can be calculated from the linear portion of the absorbance versus time plot.

-

Kinetic Analysis: Repeat the assay with varying concentrations of L-Idose to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the enzyme for this substrate.

Logical Relationship Diagram:

Caption: The enzymatic reaction catalyzed by aldose reductase.

Signaling Pathway Involvement: The Polyol Pathway

L-Idose, being a sugar, can enter the polyol pathway, which is particularly active under hyperglycemic conditions. Aldose reductase is the first and rate-limiting enzyme in this pathway.

The pathway involves the reduction of an aldose sugar to its corresponding sugar alcohol (a polyol), followed by the oxidation of the polyol to a ketose sugar. L-Idose serves as a substrate for aldose reductase, which converts it to L-sorbitol.

Polyol Pathway Diagram:

Caption: L-Idose as an alternative substrate in the Polyol Pathway.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolism, biochemistry, and drug development. Its key advantage over unlabeled L-Idose is the presence of the ¹³C isotope, which provides a distinct and measurable signature in analytical techniques like NMR and mass spectrometry. This allows for the precise tracing of its metabolic fate and the quantification of metabolic pathway fluxes. Understanding the properties and experimental considerations of both labeled and unlabeled L-Idose is crucial for designing and interpreting studies that aim to unravel the complexities of carbohydrate metabolism and its role in health and disease.

References

A Technical Guide to L-Idose-13C-1: Properties, Analysis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Idose-13C-1, a stable isotope-labeled monosaccharide. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. This document details experimental protocols for its characterization and illustrates key analytical workflows.

Core Physical and Chemical Properties

This compound is an isotopologue of the rare sugar L-Idose, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling provides a powerful tool for tracing metabolic pathways and quantifying molecular dynamics.

| Property | Value | Source |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1][2] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| IUPAC Name | (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal | [1] |

| Appearance | White solid (unlabeled) | |

| Boiling Point (unlabeled L-Idose) | 527.10 °C | |

| Density (unlabeled L-Idose) | 1.581 g/cm³ | |

| InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i1+1 | |

| InChI Key | GZCGUPFRVQAUEE-SMXRVYQBSA-N | |

| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O | |

| Isomeric SMILES | C(--INVALID-LINK--O)O)O">C@@HO)O | |

| Storage | 2-8°C Refrigerator |

Biological Significance and Applications

L-Idose is a C-5 epimer of D-glucose. While not abundant in nature, its derivative, iduronic acid, is a crucial component of glycosaminoglycans like dermatan sulfate and heparan sulfate. This compound serves as a valuable tracer in metabolic studies. It is a substrate for aldose reductase, making it a useful tool for studying this enzyme's activity, which is implicated in diabetic complications. The ¹³C label allows for the tracking of its metabolic fate through various pathways using techniques like mass spectrometry and NMR spectroscopy.

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for its effective use in research. The following are generalized protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. The ¹³C label at the C-1 position provides a distinct and enhanced signal.

Objective: To confirm the position of the ¹³C label and determine the anomeric ratio (α vs. β).

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional proton NMR spectrum to observe the overall proton environment.

-

The anomeric protons (H-1) will appear as distinct signals for the α and β anomers, typically in the downfield region.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum. Due to the ¹³C enrichment at the C-1 position, the signal for this carbon will be significantly enhanced.

-

The chemical shift of the ¹³C-1 signal is characteristic of the anomeric configuration. For this compound, the α-anomer resonates at approximately 92.8 ppm, while the β-anomer appears around 96.5 ppm.

-

-

2D NMR Spectroscopy (HSQC/HMBC):

-

Perform Heteronuclear Single Quantum Coherence (HSQC) experiments to establish direct correlations between protons and their attached carbons. This will definitively link the anomeric proton signals to the ¹³C-1 signal.

-

Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm long-range couplings and further verify the structure.

-

-

Data Analysis: Integrate the signals for the anomeric protons in the ¹H NMR spectrum or the anomeric carbons in the ¹³C NMR spectrum to determine the ratio of the α and β anomers in solution.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.

Objective: To verify the incorporation of the ¹³C isotope and assess the isotopic purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or water.

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like sugars. It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This requires derivatization of the sugar to make it volatile. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

Mass Analysis:

-

Acquire the mass spectrum in full scan mode.

-

For this compound, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled L-Idose. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 182.066 g/mol .

-

-

Data Analysis:

-

Examine the isotopic distribution of the molecular ion peak. A high isotopic purity will be indicated by a dominant peak at M+1 and a very low intensity peak at M (corresponding to any unlabeled compound). The isotopic purity of this compound preparations typically exceeds 98%.

-

Fragmentation patterns, especially in GC-MS, can provide further structural confirmation.

-

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of this compound.

Caption: A diagram illustrating the synthesis and characterization workflow for this compound.

References

An In-depth Technical Guide to L-Idose and its Isotopes for Researchers and Drug Development Professionals

Abstract

L-idose, a rare hexose monosaccharide, is not found in significant quantities in nature. Its scarcity precludes a discussion of natural abundance in the traditional sense. However, its unique stereochemistry and its role as a substrate for enzymes such as aldose reductase have made it a molecule of interest in biomedical research and drug development. This technical guide provides a comprehensive overview of L-idose, with a particular focus on its synthesis, the incorporation of stable and radioactive isotopes for research applications, and its interaction with the aldose reductase pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Rarity and Significance of L-Idose

L-idose is an epimer of D-glucose at carbon-5. Unlike D-glucose, which is ubiquitous in biological systems, L-idose is not readily found in nature. Its significance, therefore, lies not in its natural occurrence but in its utility as a synthetic tool and a probe for biological processes. The primary interest in L-idose stems from its relationship to L-iduronic acid, a critical component of glycosaminoglycans like heparin and heparan sulfate, and its role as a substrate for the enzyme aldose reductase. The ability to synthesize L-idose and its isotopically labeled analogues allows researchers to investigate metabolic pathways, enzyme kinetics, and the effects of potential therapeutic agents.

Physicochemical and Isotopic Data

For researchers working with L-idose and its labeled forms, a clear understanding of its physical and chemical properties, as well as the characteristics of relevant isotopes, is essential.

Physicochemical Properties of L-Idose

The following table summarizes key physicochemical properties of L-idose.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | --INVALID-LINK-- |

| CAS Number | 5934-56-5 | --INVALID-LINK-- |

| Exact Mass | 180.06338810 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Properties of Isotopes for Labeling L-Idose

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules. The following tables provide information on the stable and radioactive isotopes of carbon and hydrogen commonly used to label organic molecules like L-idose.

Table 2.2.1: Stable Isotopes for Labeling

| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Key Characteristics for Labeling |

| ¹³C | ~1.1% | 13.003355 | NMR active (spin ½), non-radioactive, provides a distinct mass shift for mass spectrometry.[1] |

| ²H (Deuterium) | ~0.0156% | 2.014102 | Non-radioactive, can be used to alter mass and for NMR studies, though can have kinetic isotope effects. |

Table 2.2.2: Radioactive Isotopes for Labeling

| Isotope | Half-life | Decay Mode | Atomic Mass (Da) | Key Characteristics for Labeling |

| ³H (Tritium) | 12.32 years | β⁻ | 3.016049 | Low-energy beta emitter, suitable for autoradiography and liquid scintillation counting, high specific activity achievable.[2][3][4][5] |

| ¹⁴C | 5730 years | β⁻ | 14.003242 | Higher energy beta emitter than ³H, long half-life suitable for long-term studies. |

Experimental Protocols

Due to the absence of natural sources, L-idose and its isotopically labeled derivatives must be chemically synthesized. The following sections provide detailed methodologies for these syntheses.

Synthesis of L-Idose from D-Glucose

A common and efficient route to L-idose involves the epimerization of the more abundant D-glucose. This multi-step synthesis requires careful control of protecting groups and reaction conditions.

Workflow for the Synthesis of L-Idose from D-Glucose

Caption: Synthetic pathway from D-glucose to L-idose.

Methodology:

-

Protection of D-Glucose: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by reaction with acetone in the presence of an acid catalyst.

-

Oxidation at C3: The hydroxyl group at the C3 position is oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

-

Stereoselective Reduction: The ketone is then reduced to a hydroxyl group with sodium borohydride (NaBH₄). This reduction predominantly yields the D-allo configuration.

-

Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed by treatment with aqueous acetic acid.

-

Oxidation of C6: The primary alcohol at C6 is oxidized to an aldehyde.

-

Chain Inversion: A Wittig reaction is employed to invert the stereochemistry at C5.

-

Reduction and Deprotection: The resulting unsaturated intermediate is reduced, followed by the removal of all protecting groups with acid hydrolysis to yield L-idose.

Synthesis of ¹³C-Labeled L-Idose

The synthesis of ¹³C-labeled L-idose can be achieved by modifying the synthesis of unlabeled L-idose, using a ¹³C-labeled precursor at a strategic point. For example, to label the C1 position, a ¹³C-labeled cyanide can be used in a Kiliani-Fischer synthesis starting from a smaller sugar. A more common approach is to start with commercially available uniformly labeled D-[¹³C₆]-glucose.

Methodology using D-[¹³C₆]-glucose:

The protocol is analogous to the synthesis of unlabeled L-idose from D-glucose, with the starting material being D-[¹³C₆]-glucose. All subsequent intermediates and the final L-idose product will be uniformly labeled with ¹³C. Analysis of the product and intermediates would be performed using mass spectrometry to confirm the incorporation of the ¹³C label and NMR spectroscopy to confirm the structure.

Synthesis of ³H-Labeled L-Idose

Tritium labeling can be introduced at various positions. A common method is the reduction of a suitable precursor with a tritium-containing reducing agent like sodium borotritide (NaB³H₄).

Methodology:

-

Preparation of a Precursor with a Carbonyl Group: A precursor to L-idose containing a ketone or aldehyde group at the desired labeling position is synthesized. For example, the 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose intermediate from the L-idose synthesis can be used.

-

Reduction with Sodium Borotritide: The precursor is reduced with NaB³H₄. This will introduce a tritium atom at the C3 position.

-

Completion of Synthesis: The remainder of the synthesis is carried out as for the unlabeled L-idose to yield [3-³H]-L-idose.

-

Purification and Analysis: The final product is purified using techniques such as HPLC. The specific activity is determined by liquid scintillation counting.

Biological Role and Signaling Pathway Involvement

While L-idose is not a common metabolite, it can be processed by certain enzymes. A key interaction is with aldose reductase, an enzyme in the polyol pathway.

L-Idose as a Substrate for Aldose Reductase

Aldose reductase is an enzyme that reduces aldehydes, including monosaccharides, to their corresponding alcohols. Under normal physiological conditions, it plays a role in detoxifying reactive aldehydes. However, in hyperglycemic conditions, its activity with glucose as a substrate is implicated in diabetic complications. Studies have shown that L-idose is an efficient substrate for aldose reductase.

The Polyol Pathway and L-Idose

The polyol pathway consists of two enzymes: aldose reductase and sorbitol dehydrogenase. In the context of glucose metabolism, aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase. When L-idose is present, it can enter this pathway.

Aldose Reductase Pathway with L-Idose

Caption: L-Idose metabolism via the aldose reductase pathway.

The reduction of L-idose by aldose reductase consumes NADPH, a critical reducing equivalent for cellular antioxidant defenses. The product, L-sorbitol, can accumulate in cells, leading to osmotic stress. This pathway is analogous to the metabolism of glucose in hyperglycemic states, which is linked to the pathogenesis of diabetic complications. Therefore, L-idose serves as a valuable tool for studying aldose reductase activity and the efficacy of its inhibitors in a context that is relevant to drug development for diabetes.

Conclusion

L-idose, despite its rarity in nature, is a monosaccharide of significant interest to the scientific community. Its chemical synthesis, along with the ability to introduce isotopic labels, provides researchers with powerful tools to probe fundamental biological processes. The interaction of L-idose with the aldose reductase pathway highlights its potential as a substrate for studying enzyme kinetics and for screening potential inhibitors relevant to diabetic complications. This technical guide has provided a centralized resource of quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their work with this unique sugar. The continued study of L-idose and its derivatives is likely to yield further insights into carbohydrate chemistry and its intersection with human health and disease.

References

A Technical Guide to the Core Differences Between L-Idose and D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key distinctions between the monosaccharides L-Idose and D-Glucose. While structurally related, their stereochemical differences give rise to disparate physical properties and biological activities. This document outlines these differences through quantitative data, detailed experimental methodologies for their differentiation, and visualizations of their structural relationship and relevant metabolic pathways.

Core Structural and Physicochemical Differences

The fundamental difference between L-Idose and D-Glucose lies in their stereochemistry. Both are aldohexoses, possessing the same molecular formula (C₆H₁₂O₆) and molecular weight. However, they are epimers, differing in the spatial arrangement of the hydroxyl group at the C-5 position.[1] This seemingly minor alteration leads to significant differences in their three-dimensional structures and, consequently, their physical and biological properties.

Quantitative Physicochemical Properties

The table below summarizes the key quantitative differences between L-Idose and D-Glucose. Data for L-Idose is less abundant due to its rarity in nature.

| Property | L-Idose | D-Glucose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass | 180.16 g/mol [2][3] | 180.16 g/mol |

| Melting Point | Not readily available | 146 °C (α-anomer), 150 °C (β-anomer) |

| Specific Rotation [α] | Not readily available | +52.7° (in water) |

| Solubility in Water | Soluble | Highly soluble |

| Density | 1.581 g/cm³[2] | 1.54 g/cm³ |

| Boiling Point | 527.10 °C[2] | Decomposes |

Biological Roles and Significance

The biological roles of D-Glucose are central and well-understood, while L-Idose's functions are more specialized and less characterized due to its natural scarcity.

D-Glucose: The Universal Fuel

D-Glucose is the primary energy source for most living organisms. Its metabolism through glycolysis is a fundamental biochemical pathway that generates ATP, the main energy currency of the cell. Beyond its role in energy production, D-Glucose is a precursor for the synthesis of numerous other essential molecules, including other carbohydrates, amino acids, and fatty acids.

L-Idose: A Rare Sugar with Niche Activities

L-Idose is not naturally abundant. However, research has unveiled some interesting biological activities:

-

Growth Inhibition: L-Idose has been shown to exhibit considerable growth inhibitory effects against the nematode Caenorhabditis elegans.

-

Enzyme Substrate: It can act as a substrate for aldose reductase, an enzyme implicated in diabetic complications. In fact, L-Idose is considered an attractive alternative to D-glucose for in vitro studies of this enzyme.

-

Precursor to a Biologically Important Molecule: The oxidized form of L-Idose, L-Iduronic acid, is a crucial component of glycosaminoglycans (GAGs) like dermatan sulfate and heparin, which are involved in cell signaling, coagulation, and other physiological processes.

Experimental Protocols for Differentiation

Distinguishing between L-Idose and D-Glucose requires techniques that are sensitive to stereochemistry. The following are detailed methodologies for key experiments.

Enzymatic Assay for D-Glucose Detection

This method leverages the high specificity of the enzyme glucose oxidase for β-D-glucose.

Principle: Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be used in a subsequent peroxidase-catalyzed reaction to produce a colored product, which is quantified spectrophotometrically. L-Idose will not react with glucose oxidase, thus providing a clear differentiation.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.0): Dissolve 13.6 g of KH₂PO₄ in 1 L of distilled water and adjust the pH to 7.0 with a concentrated NaOH solution.

-

Glucose Oxidase Solution: Prepare a solution of glucose oxidase (from Aspergillus niger) in the phosphate buffer at a concentration of 10 units/mL.

-

Peroxidase Solution: Prepare a solution of horseradish peroxidase in the phosphate buffer at a concentration of 1 mg/mL.

-

Chromogen Solution: Prepare a solution of a suitable chromogen, such as o-dianisidine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the phosphate buffer.

-

Sample Preparation: Dissolve the sugar sample (L-Idose, D-Glucose, or a mixture) in the phosphate buffer to a known concentration.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, mix 100 µL of the sample solution with 100 µL of the glucose oxidase solution.

-

Incubate at room temperature for 15 minutes.

-

Add 50 µL of the peroxidase solution and 50 µL of the chromogen solution.

-

Incubate at room temperature for 10 minutes, or until a stable color develops in the D-Glucose positive control.

-

Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS).

-

-

Expected Results: A significant color change and a high absorbance reading will be observed in the presence of D-Glucose. No significant color change or absorbance will be detected for L-Idose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the stereochemistry of sugars.

Principle: The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in a magnetic field. Due to their different stereochemistry, L-Idose and D-Glucose will exhibit distinct NMR spectra, particularly in the chemical shifts and coupling constants of the protons and carbons around the chiral centers.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified sugar sample in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For more detailed structural information and unambiguous assignments, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Compare the obtained chemical shifts and coupling constants with known values for D-Glucose. The spectrum of L-Idose will show different chemical shifts and/or coupling patterns, reflecting the different spatial arrangement of its hydroxyl groups.

-

X-ray Crystallography

X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule.

Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, including the absolute stereochemistry.

Methodology:

-

Crystallization:

-

Grow single crystals of the purified sugar. This is often the most challenging step and requires screening of various crystallization conditions (e.g., solvent systems, temperature, precipitants).

-

A common method is slow evaporation of a saturated solution. For sugars, aqueous or alcohol-water solutions are typically used.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

-

-

Expected Results: The refined crystal structure will unambiguously show the three-dimensional arrangement of all atoms, confirming the identity as either L-Idose or D-Glucose.

Visualizing Key Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the stereochemical relationship between L-Idose and D-Glucose and a relevant metabolic pathway.

Stereochemical Relationship

L-Glucose Metabolic Pathway in Paracoccus sp. 43P

As L-Idose does not have a well-defined signaling pathway in most organisms, this diagram illustrates the metabolic pathway of the closely related L-Glucose in the bacterium Paracoccus sp. 43P, which is capable of utilizing this L-sugar.

Experimental Workflow for Differentiation

This diagram outlines a logical workflow for differentiating between L-Idose and D-Glucose using the described experimental methods.

Conclusion

The key differences between L-Idose and D-Glucose are rooted in their C-5 stereochemistry. While D-Glucose is a cornerstone of metabolism in most life forms, L-Idose is a rare sugar with distinct and less understood biological activities. The differentiation between these two epimers requires specific analytical techniques capable of probing their three-dimensional structures. This guide provides a foundational understanding of these differences and the experimental approaches necessary for their characterization, offering valuable insights for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development.

References

- 1. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Idose - Aqueous solution | 5934-56-5 | MI04205 [biosynth.com]

- 3. L-Idose | C6H12O6 | CID 11030410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Landscape of L-Idose-13C-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the safe handling, experimental application, and metabolic fate of isotopically labeled compounds is paramount. This in-depth technical guide provides core information on L-Idose-13C-1, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and pharmacokinetic studies.

This document outlines the essential safety and handling procedures for this compound, presents detailed experimental protocols for its use in metabolic tracing studies, and visualizes its known metabolic pathway to provide a comprehensive resource for laboratory professionals.

Safety Data and Handling

General Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated place to avoid the formation of dust and aerosols.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts is recommended.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound. Note the absence of specific toxicity data, which is common for specialized, non-hazardous research compounds.

| Property | Value | Reference |

| Molecular Formula | C₅¹³CH₁₂O₆ | |

| Molecular Weight | 181.16 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in water | |

| Storage Temperature | Store at room temperature in a dry, cool, and well-ventilated place. | |

| LD50 (Oral, Rat) | No data available | |

| LC50 (Inhalation, Rat) | No data available |

Experimental Protocols

This compound serves as a valuable tracer in metabolic studies to elucidate the activity of specific metabolic pathways. The following protocols are generalized from established methods for stable isotope tracing using labeled sugars like 13C-glucose and can be adapted for use with this compound.

In Vitro Metabolic Labeling and Metabolite Extraction

This protocol outlines the steps for introducing this compound to cultured cells and extracting metabolites for subsequent analysis.

-

Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, replace the standard medium with a medium containing this compound at a known concentration. The concentration should be optimized based on the specific cell type and experimental goals. c. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of the 13C label into downstream metabolites.

-

Metabolite Extraction: a. To halt metabolic activity, rapidly quench the cells by aspirating the labeling medium and adding ice-cold 80% methanol. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Centrifuge the suspension to pellet cellular debris. d. Collect the supernatant, which contains the polar metabolites. e. Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator, before reconstitution in a suitable solvent for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique to identify and quantify 13C-labeled metabolites.

-

Chromatographic Separation: a. Reconstitute the dried metabolite extract in an appropriate solvent (e.g., a mixture of water and acetonitrile). b. Inject the sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. c. Separate the metabolites using a column and gradient optimized for polar metabolites (e.g., a HILIC column).

-

Mass Spectrometry Detection: a. Eluted metabolites are introduced into a high-resolution mass spectrometer. b. The mass spectrometer is operated to detect and quantify the different isotopologues (molecules that differ only in their isotopic composition) for each metabolite of interest.

-

Data Analysis: a. Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs). b. Correct the MIDs for the natural abundance of 13C. c. The fractional incorporation of 13C into downstream metabolites can then be calculated to infer metabolic flux through the pathway.

Metabolic Pathway and Visualization

While L-glucose, the enantiomer of D-glucose, is not typically metabolized by most organisms, a catabolic pathway has been identified in the bacterium Paracoccus sp. 43P. This pathway provides a valuable model for the potential metabolic fate of L-Idose. The initial steps of this pathway are depicted below.

Caption: Metabolic pathway of L-Idose in Paracoccus sp. 43P.

The following diagram illustrates a generalized workflow for an in vitro stable isotope tracing experiment using this compound.

Caption: Generalized workflow for in vitro metabolic tracing.

L-Idose-13C-1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for L-Idose-13C-1, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. Given the limited publicly available stability data specific to this compound, this document combines information from suppliers of isotopically labeled sugars with general principles of carbohydrate chemistry and stability testing to offer comprehensive guidance.

Introduction to this compound

This compound is an isotopologue of the rare sugar L-Idose, where the carbon atom at the C1 position is replaced with the stable isotope carbon-13. This labeling provides a non-radioactive tracer for use in a variety of biomedical research applications. Its primary utility lies in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] The incorporation of ¹³C at a specific position allows researchers to track the metabolic fate of L-Idose in biological systems with high precision.[]

Stability Profile of this compound

The intrinsic chemical stability of this compound is comparable to that of its unlabeled counterpart, L-Idose. The carbon-13 isotope does not significantly alter the molecule's chemical reactivity. Therefore, its stability is primarily influenced by environmental factors such as temperature, moisture, and pH.

Solid-State Stability

In its solid, crystalline, or lyophilized powder form, this compound is a relatively stable compound. The primary factor affecting the stability of solid sugars is moisture, which can lead to chemical degradation and microbial growth. When stored under appropriate conditions, solid isotopically labeled sugars can have a long shelf life. For instance, some suppliers suggest that ¹³C-labeled glucose powder is stable for up to 5 years when stored at room temperature in a dry environment.[5]

Stability in Solution

The stability of this compound in solution is less robust than in its solid state. In aqueous solutions, several factors can contribute to its degradation:

-

Microbial Contamination: Sugar solutions are susceptible to microbial growth. It is recommended to use sterile solvents and handle the solutions under aseptic conditions. For long-term storage, sterile filtration (e.g., using a 0.22 µm filter) is advised.

-

pH-Dependent Degradation: Sugars can undergo degradation at non-neutral pH, particularly at elevated temperatures. Acidic conditions can lead to hydrolysis of glycosidic bonds (not applicable to the monosaccharide itself but relevant if used in complex carbohydrates), while alkaline conditions can promote enolization and isomerization reactions.

-

Temperature: Higher temperatures accelerate the rate of chemical degradation in solution.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound, it is crucial to adhere to appropriate storage conditions. These recommendations are based on supplier data for similar isotopically labeled monosaccharides.

| Form | Condition | Temperature | Duration | Notes |

| Solid (Powder) | Dry, protected from light | Room Temperature | Up to 5 years | Ensure the container is tightly sealed to prevent moisture absorption. |

| 4°C | > 2 years | Recommended for enhanced long-term stability. | ||

| -20°C | > 3 years | Optimal for long-term archival storage. | ||

| In Solution | Sterile, protected from light | -80°C | Up to 6 months | Recommended for stock solutions to minimize degradation. |

| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |

Note: The storage durations are estimates based on data for similar labeled sugars and should be confirmed by the Certificate of Analysis (CoA) provided by the supplier.

Handling and Preparation of Solutions

Proper handling is essential to maintain the purity and stability of this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes. For the solid form, avoid creating dust.

-

Preparation of Stock Solutions: To prepare a stock solution, use a high-purity, sterile solvent (e.g., water, buffer). If using water, it is advisable to use water for injection (WFI) or equivalent. For dissolution, ultrasonic assistance may be required.

-

Working Solutions: Dilute the stock solution to the desired concentration for your experiment using the appropriate sterile buffer or medium.

Experimental Protocols

While specific, detailed stability testing protocols for this compound are not publicly available, a general methodology for assessing the stability of a substance like this compound can be outlined based on established guidelines for pharmaceutical products.

Protocol for Assessing Solid-State Stability

-

Sample Preparation: Aliquot the solid this compound into several vials from at least two different batches.

-

Storage: Store the vials under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: At each time point, analyze the samples for:

-

Purity: Using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector).

-

Isotopic Enrichment: Using Mass Spectrometry (MS) to confirm the integrity of the ¹³C label.

-

Appearance: Visual inspection for any changes in color or physical state.

-

Protocol for Assessing In-Solution Stability

-

Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a relevant concentration.

-

Storage: Store aliquots of the solution at different temperatures (e.g., 4°C, -20°C, -80°C).

-

Time Points: Analyze samples at appropriate intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

Analysis: At each time point, assess the solution for:

-

Purity and Degradation Products: Using HPLC-MS to identify and quantify any degradation products.

-

pH: Measure the pH of the solution to check for any changes.

-

Appearance: Visually inspect for color changes or precipitation.

-

Visualizations

General Workflow for Synthesis of Labeled Monosaccharides

The synthesis of isotopically labeled monosaccharides like this compound often involves established chemical or chemo-enzymatic methods. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of this compound.

Decision Tree for Storage and Handling

This diagram provides a logical flow for making decisions regarding the storage and handling of this compound.

Caption: Decision tree for appropriate storage of this compound.

References

Methodological & Application

Application Note: Using L-Idose-13C-1 for Investigational Metabolic Flux Analysis of the Polyol Pathway

Abstract

This application note outlines a protocol for the investigational use of L-Idose-13C-1 as a tracer for metabolic flux analysis (MFA) in mammalian cells. Due to the limited known metabolic pathways for L-Idose in mammalian systems, its application in traditional MFA for central carbon metabolism is not currently established. However, this compound presents a unique opportunity to investigate the flux through the polyol pathway, specifically the activity of aldose reductase. This document provides a detailed experimental protocol for cell culture, isotopic labeling, metabolite extraction, and analysis by mass spectrometry. Furthermore, it includes hypothetical data tables and pathway diagrams to guide researchers in designing and interpreting experiments aimed at elucidating the metabolic fate of L-Idose and quantifying flux through specific enzymatic steps.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] Stable isotope tracers, such as those labeled with carbon-13 (¹³C), are introduced to cells, and the resulting distribution of the label in downstream metabolites provides information about the activity of various metabolic pathways.[2][3] While ¹³C-labeled glucose and glutamine are common tracers for studying central carbon metabolism, the use of other labeled sugars can provide insights into alternative or specialized metabolic routes.[4][5]

L-Idose is the C-5 epimer of D-glucose. In mammalian cells, the primary enzyme known to act on L-Idose is aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which is typically associated with the conversion of glucose to sorbitol, particularly under hyperglycemic conditions. The hyperactivation of this pathway is implicated in diabetic complications.

The use of this compound as a tracer, therefore, offers a targeted approach to measure the in vivo activity of aldose reductase. The metabolic fate of L-Idose is hypothesized to proceed via its reduction to L-Sorbitol (L-iditol) by aldose reductase. A subsequent potential step is the oxidation of L-Sorbitol to L-Sorbose by L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase). This application note provides a framework for tracing the path of the ¹³C label from this compound to these downstream metabolites, enabling a quantitative assessment of flux through these initial steps of a potential L-sugar metabolic pathway.

Potential Metabolic Pathway of this compound

The proposed initial metabolic pathway for this compound in mammalian cells is depicted below. The ¹³C label is traced from the C1 position of L-Idose.

References

- 1. Sorbitol Dehydrogenase (SDH) from sheep liver [sigmaaldrich.com]

- 2. Investigating the physiological roles of low-efficiency D-mannonate and D-gluconate dehydratases in the enolase superfamily: pathways for the catabolism of L-gulonate and L-idonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyol pathway - Wikipedia [en.wikipedia.org]

- 5. Unraveling the mechanism of l-gulonate-3-dehydrogenase inhibition by ascorbic acid: Insights from molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-Idose-13C-1 as a Tracer for Carbohydrate Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled sugars are invaluable tools for elucidating the complexities of carbohydrate metabolism. Among these, L-Idose-13C-1 presents a unique profile for tracing metabolic pathways. Unlike its ubiquitous epimer, D-glucose, L-idose is a rare sugar in nature and is not readily metabolized by most mammalian cells. This characteristic makes this compound an excellent tracer for studying specific enzymatic pathways and as a control for D-glucose-based metabolic studies.[1][2] These notes provide an overview of the applications and protocols for using this compound in carbohydrate metabolism research.

Stable isotopes, such as ¹³C, offer a safe and non-radioactive method to trace the metabolic fate of molecules in vivo and in vitro.[3][4][5] The incorporation of ¹³C from labeled substrates into downstream metabolites can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a dynamic view of metabolic fluxes.

Key Applications

The primary application of this compound stems from its limited metabolism in most biological systems. This makes it a powerful tool for:

-

Aldose Reductase Activity Studies: L-idose is an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications. This compound can be used to specifically measure the flux through the polyol pathway, which is initiated by aldose reductase.

-

Control for D-Glucose Uptake and Metabolism: Due to its structural similarity to D-glucose, L-idose can serve as a competitive inhibitor or a control substrate for glucose transporters and enzymes. By comparing the metabolic fate of this compound to that of D-Glucose-13C, researchers can distinguish between specific, carrier-mediated transport and metabolism versus non-specific uptake and background noise.

-

Glycation and Advanced Glycation End-product (AGE) Formation: The open-chain aldehyde form of sugars can react non-enzymatically with proteins to form AGEs, which are involved in aging and various diseases. L-idose has a significantly higher proportion of the free aldehyde form compared to D-glucose. This compound can be used to trace the contribution of L-sugars to glycation processes.

Data Presentation

The following tables summarize hypothetical quantitative data from comparative metabolic labeling studies using this compound and D-Glucose-13C-1 in a generic mammalian cell line. These tables are for illustrative purposes to demonstrate how such data could be presented.

Table 1: Cellular Uptake of this compound vs. D-Glucose-13C-1

| Time (minutes) | Intracellular D-Glucose-13C-1 (nmol/10^6 cells) | Intracellular this compound (nmol/10^6 cells) |

| 5 | 15.2 ± 1.8 | 0.8 ± 0.2 |

| 15 | 42.5 ± 3.5 | 1.5 ± 0.4 |

| 30 | 78.1 ± 5.9 | 2.1 ± 0.5 |

| 60 | 95.3 ± 7.2 | 2.5 ± 0.6 |

Table 2: Incorporation of 13C Label into Key Metabolites after 60 minutes

| Metabolite | % Labeling from D-Glucose-13C-1 | % Labeling from this compound |

| Lactate | 35.6 ± 4.1 | < 0.1 |

| Citrate | 28.9 ± 3.2 | < 0.1 |

| Glutamate | 25.4 ± 2.9 | < 0.1 |

| Sorbitol (from D-Glucose) / Iditol (from L-Idose) | 5.2 ± 0.7 | 15.8 ± 2.1 |

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling with this compound

This protocol details the steps for tracing the metabolic fate of this compound in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free cell culture medium

-

This compound and D-Glucose-13C-1 (for comparison)

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol for quenching and extraction

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Culture cells to a near-confluent state in standard medium.

-

Isotope Labeling:

-

One hour before labeling, replace the medium with glucose-free medium to deplete intracellular glucose stores.

-

Switch the medium to one containing either this compound or D-Glucose-13C-1 at a desired concentration (e.g., 5-10 mM).

-

Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

-

Metabolite Extraction:

-

To halt metabolic activity, rapidly wash the cells three times with ice-cold PBS.

-

Immediately add ice-cold 80% methanol to the cells and incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

-

Scrape the cells and collect the methanol extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS or GC-MS analysis.

-

Analyze the samples to determine the abundance and isotopic enrichment of target metabolites.

-

Protocol 2: Measuring Aldose Reductase Activity using this compound

This protocol outlines a method to specifically measure the flux through the polyol pathway.

Materials:

-

Cell or tissue lysate

-

This compound

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 6.2)

-

Quenching solution (e.g., perchloric acid)

-

LC-MS/MS system

Procedure:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the cell or tissue lysate, NADPH, and reaction buffer.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a defined period.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution.

-

-

Sample Preparation:

-

Neutralize the sample and centrifuge to remove precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Product Quantification:

-

Analyze the sample using LC-MS/MS to quantify the amount of L-Iditol-13C-1 produced. The rate of L-Iditol-13C-1 formation is indicative of aldose reductase activity.

-

Visualizations

Caption: Comparative metabolic pathways of D-Glucose-13C and this compound.

Caption: Experimental workflow for in vitro this compound labeling.

Conclusion

This compound is a specialized tracer for carbohydrate metabolism studies. Its primary utility lies in its limited metabolism, which allows for the specific investigation of pathways like the polyol pathway and its use as a robust control for D-glucose tracing experiments. The protocols and data presentation formats provided here offer a framework for researchers to design and interpret experiments using this unique stable isotope-labeled sugar. As with any tracer study, careful experimental design and appropriate analytical methods are crucial for obtaining reliable and meaningful results.

References

The Untapped Potential of L-Idose-13C-1 in NMR-Based Metabolic Studies: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. While 13C-labeled D-sugars have been extensively used to map central carbon metabolism, their L-enantiomers offer a unique opportunity for dissecting specific transport and enzymatic processes. This document provides a detailed application note and experimental protocols for the use of L-Idose-13C-1 in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic studies. Drawing parallels from the well-established use of L-Glucose-13C as a non-metabolizable control, we outline how this compound can serve as a powerful probe to investigate sugar transport and metabolism with high precision.

Application Note: this compound as a Novel Probe in Metabolic Analysis

L-Idose, the C5 epimer of L-glucose, is a rare sugar not commonly metabolized by most organisms. This characteristic makes 13C-labeled L-Idose an excellent candidate for a negative control in metabolic flux analysis. By comparing the metabolic fate of D-sugars (like D-glucose or D-fructose) with this compound, researchers can distinguish between cellular uptake and subsequent metabolic conversion. This is particularly crucial in fields like oncology and drug development, where understanding the nuances of nutrient uptake and metabolism in diseased versus healthy states is paramount.

Core Applications:

-

Negative Control for Sugar Metabolism Studies: this compound can serve as a gold-standard control to confirm that downstream metabolites observed in 13C-labeling studies originate from the metabolic conversion of D-sugars and not from non-specific uptake or contamination.

-

Dissecting Sugar Transporter Specificity: By using this compound, researchers can investigate the specificity of various glucose and other sugar transporters (GLUTs, SGLTs). The absence of intracellular this compound would suggest that the transporters under investigation do not recognize this particular L-sugar.

-

Drug Development and Target Validation: When screening for inhibitors of sugar metabolism, this compound can be used to ensure that the observed effects of a drug candidate are specific to metabolic pathways and not due to general effects on cell permeability.

Experimental Protocols

The following protocols are adapted from established methods for using 13C-labeled glucose in NMR-based metabolomics.[1]

Protocol 1: Cell Culture and Labeling with this compound

Materials:

-

Mammalian cells of interest

-

Complete growth medium

-

Glucose-free DMEM (or appropriate basal medium)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound

-

Sterile Phosphate-Buffered Saline (PBS)

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed FBS and 10 mM this compound. A parallel culture should be prepared with 10 mM [U-13C]-D-glucose as a positive control.

-

Labeling:

-

Incubation: Return the plates to the incubator and incubate for a predetermined time. The incubation time will depend on the specific research question; for uptake studies, a shorter time course (e.g., 30 minutes to 2 hours) may be appropriate.

-